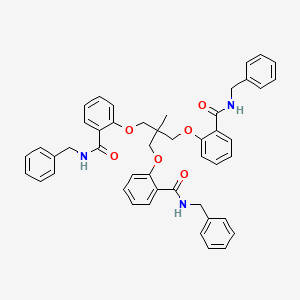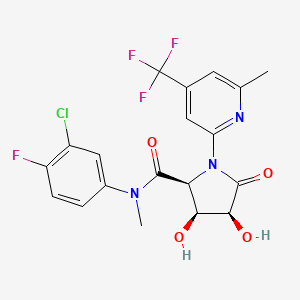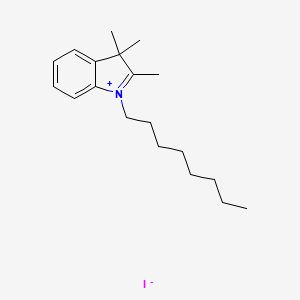
2-(3-Chlorophenyl)-4-pentyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)-4-ペンチン-2-オールは、ペンチンオール構造にクロロフェニル基が結合している有機化合物です。
準備方法
合成経路と反応条件
2-(3-クロロフェニル)-4-ペンチン-2-オールの合成は、通常、3-クロロベンズアルデヒドとプロパルギルアルコールを炭酸カリウムなどの塩基の存在下で反応させることで行われます。反応は還流条件下で行われ、求核付加機構によって目的生成物が生成されます。
工業生産方法
工業的な設定では、2-(3-クロロフェニル)-4-ペンチン-2-オールの生産は、温度、圧力、反応物の濃度などの反応条件を最適化することでスケールアップできます。連続フローリアクターや自動化システムの使用は、合成プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
2-(3-クロロフェニル)-4-ペンチン-2-オールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: 還元反応は、化合物をアルコールまたはアルカンに変換することができます。
置換: クロロフェニル基は求核置換反応を起こすことができ、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: メトキシドナトリウム (NaOCH3) や tert-ブトキシドカリウム (KOtBu) などの求核剤が使用されます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアルカンの生成。
置換: 使用する求核剤に応じて、さまざまな置換誘導体の生成。
科学的研究の応用
2-(3-クロロフェニル)-4-ペンチン-2-オールは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性について調査されています。
医学: 創薬における潜在的な治療的用途について探求されています。
工業: 特殊化学品や材料の製造に使用されます。
作用機序
2-(3-クロロフェニル)-4-ペンチン-2-オールの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することで効果を発揮し、生化学的プロセスの調節につながる可能性があります。正確な分子標的や経路は、特定の用途や状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
2-(3-クロロフェニル)エチルアミン: クロロフェニル基を共有しますが、エチルアミン部分の存在が異なります。
3-(2-クロロフェニル)-5-メチル-4-イソキサゾール: クロロフェニル基とイソキサゾール環を含んでいます。
4-(3-クロロフェニル)-3a,4,5,9b-テトラヒドロ-3H-シクロペンタ[c]キノリン: クロロフェニル基とシクロペンタキノリン構造を特徴としています。
独自性
2-(3-クロロフェニル)-4-ペンチン-2-オールは、ペンチンオール構造により、独自の化学反応性と潜在的な応用を備えています。クロロフェニル基とペンチンオール部分の両方の存在により、さまざまな化学変換と官能基化が可能になり、さまざまな研究および産業の状況において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the presence of an ethylamine moiety.
3-(2-Chlorophenyl)-5-methyl-4-isoxazole: Contains a chlorophenyl group and an isoxazole ring.
4-(3-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Features a chlorophenyl group and a cyclopentaquinoline structure.
Uniqueness
2-(3-Chlorophenyl)-4-pentyn-2-ol is unique due to its pentynol structure, which imparts distinct chemical reactivity and potential applications. The presence of both a chlorophenyl group and a pentynol moiety allows for diverse chemical transformations and functionalization, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
2-(3-chlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h1,4-6,8,13H,7H2,2H3 |
InChIキー |
FQAHTUPLZZCGOD-UHFFFAOYSA-N |
正規SMILES |
CC(CC#C)(C1=CC(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)




![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)




